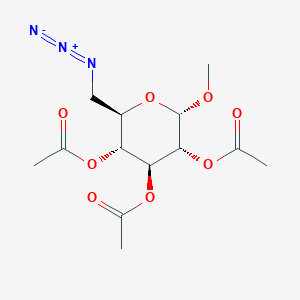
1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanone
Overview
Description
1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanone, or 1-naphthyl-2-pyridone, is an organic compound composed of a naphthalene nucleus and a pyridine ring. It is a colorless solid that is soluble in organic solvents and has a melting point of 122-123°C. It is used in a variety of applications, including as a reagent in organic synthesis, as a photochemical, and as a fluorescent dye.
Scientific Research Applications
Synthesis Methods
1-(Naphthalen-2-yl)-2-(pyridin-4-yl)ethanone and related compounds have been the subject of various synthesis methods. For example, one study describes a one-pot synthesis of 4-aryl-2-naphthalen-2-yl-5H-indeno[1,2-b]pyridin-5-ones, showcasing a methodology that offers good yields, atom economy, and short reaction times with a recyclable catalyst (Ghashang et al., 2015).
Chemosensors and Fluorescence Studies
These compounds have been studied for their potential as chemosensors. For instance, research on 1,4-naphthoquinone derivatives, including 2-(pyridine-2-yl-methylamino) naphthalene-1,4-dione, demonstrated selective fluorescence emission influenced by various metal ions (Jali et al., 2013). Another study on naphthoquinone-based chemosensors found that these compounds exhibit selectivity towards Cu2+ ions in certain mixtures (Gosavi-Mirkute et al., 2017).
Pharmaceutical Research
These compounds have been evaluated for pharmaceutical applications. A study synthesized novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives, exploring their potential as anticonvulsant agents (Ghareb et al., 2017).
Sensor Applications
This compound derivatives have been incorporated in novel sensor applications. For instance, a study on a lanthanide ternary complex system in electrospun nanofibers utilized these compounds for optical sensing structures (Li et al., 2019).
Molecular Docking Studies
These compounds have also been involved in molecular docking studies. A study synthesized a Schiff base ligand derived from 2,6-diaminopyridine, investigating its DNA binding properties and performing docking studies (Kurt et al., 2020).
Structural and Synthetic Studies
Structural analyses of these compounds contribute significantly to the field. For example, research on the crystal structure of 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate provided insights into its molecular arrangement (Jia-rong & Guang, 2005). Another study focused on the unexpected results of a SNAr-reaction, leading to a novel synthetic approach to 1-arylthio-2-naphthols (Grombein et al., 2013).
properties
IUPAC Name |
1-naphthalen-2-yl-2-pyridin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17(11-13-7-9-18-10-8-13)16-6-5-14-3-1-2-4-15(14)12-16/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYXFESVUPAJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide](/img/structure/B3040575.png)

![N1-[2-(4-cyanophenoxy)-5-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3040579.png)









![[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate](/img/structure/B3040595.png)
